(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
This compound belongs to the benzothiazinone class, characterized by a 1,4-benzothiazine-1,1-dioxide core. The structure features two distinct aryl substituents:
- A 3,4-dimethoxyphenyl group attached via a methanone moiety.
- A 3,5-dimethoxyphenyl group at the 4-position of the benzothiazinone ring.
While direct pharmacological data for this compound is unavailable in the provided evidence, benzothiazinone derivatives are often explored for antimicrobial, anticancer, or anti-inflammatory activities due to their electron-rich aromatic systems and structural versatility .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7S/c1-30-18-12-17(13-19(14-18)31-2)26-15-24(34(28,29)23-8-6-5-7-20(23)26)25(27)16-9-10-21(32-3)22(11-16)33-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFIFQARTQAPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features two methoxy groups on phenyl rings and a benzothiazine core that contributes to its biological properties. The presence of the dioxido group is thought to enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the 3,4-dimethoxyphenyl moiety exhibit significant antimicrobial properties. For instance, a related compound, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) , was shown to effectively inhibit Escherichia coli DNA topoisomerase I with minimal toxicity to human cells . This suggests that similar compounds may also exhibit selective antibacterial activity.
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as topoisomerases. For example, DMA demonstrated preferential inhibition of bacterial topoisomerases over human counterparts . This selectivity is crucial for developing antibiotics that minimize side effects on human cells.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of related methoxy-substituted compounds against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 16 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
Synthesis and Derivatives
The synthesis of these compounds often involves complex organic reactions. For example, the preparation of 1-(3,4-dimethoxyphenyl)ethanol from 3,4-dimethoxyacetophenone via catalytic hydrogenation has been documented . Such synthetic routes are essential for producing high-purity compounds suitable for biological testing.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Analogs Identified:
4-(3,5-Dichlorophenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone ()
1,1-Dioxido-4-(3,4,5-Trimethoxyphenyl)-4H-1,4-Benzothiazin-2-ylMethanone ()
Comparative Analysis:
Key Observations:
- Substituent Effects: The target compound’s dimethoxy groups (electron-donating) contrast with Analog 1’s dichloro groups (electron-withdrawing). This difference may influence electronic distribution, affecting binding to biological targets .
- Solubility : The target compound’s higher methoxy content likely improves aqueous solubility over Analog 1 but may reduce it compared to Analog 2’s phenyl group (less polar).
- Spectral Characterization : Techniques such as NMR and UV-Vis (referenced in and ) would be critical for differentiating these analogs, particularly in verifying substituent positions and sulfone integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
